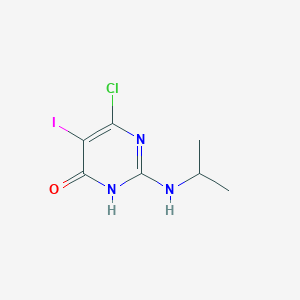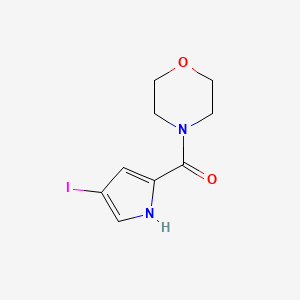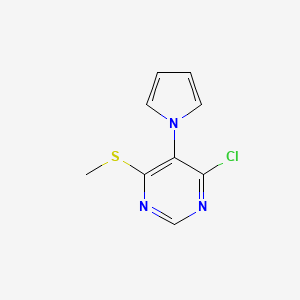
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminopropyl group attached to a pyrrole ring, which is further substituted with a dione moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 2-aminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial production methods often involve the use of immobilized whole-cell biocatalysts with transaminase activity. This biocatalytic approach offers an environmentally friendly and economically viable method for the synthesis of enantiopure compounds .
化学反応の分析
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine, acetic anhydride, and various aldehydes . The major products formed from these reactions include pyrrolo[3,4-c]pyrazoles and other substituted pyrrolin-2-ones .
科学的研究の応用
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group is believed to play a crucial role in its biological activity by interacting with neurotransmitter receptors and enzymes. The compound may also modulate the release of neurotransmitters, leading to its observed pharmacological effects .
類似化合物との比較
1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride can be compared with other similar compounds such as:
4-Hydroxyamphetamine: Both compounds have sympathomimetic effects, but this compound has a unique pyrrole-dione structure.
Methiopropamine: This compound is structurally related but has different pharmacological properties due to the presence of a thiophene ring.
alpha-Pyrrolidinohexiophenone: Another structurally similar compound with stimulant effects, but with a different mechanism of action.
特性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
1-(2-aminopropyl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h2-3,5H,4,8H2,1H3;1H |
InChIキー |
ARYYLSUXCALNAP-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)C=CC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)



![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
